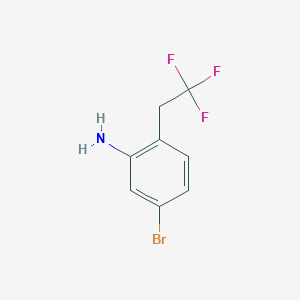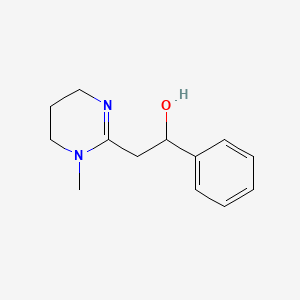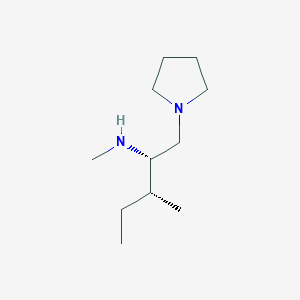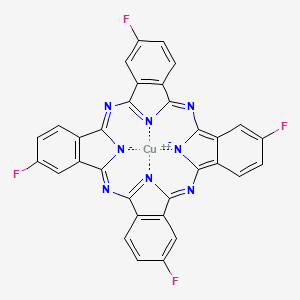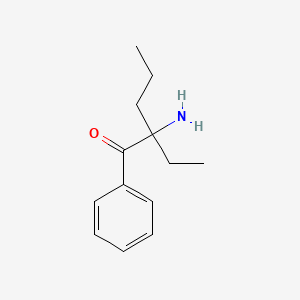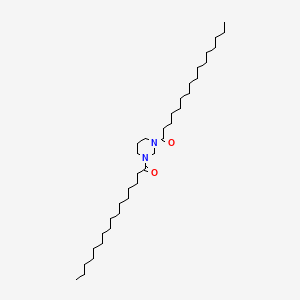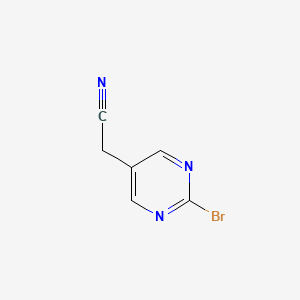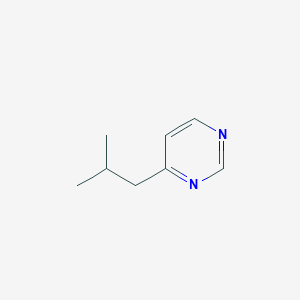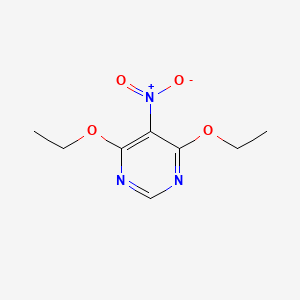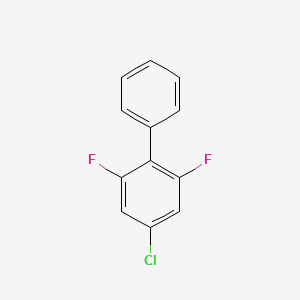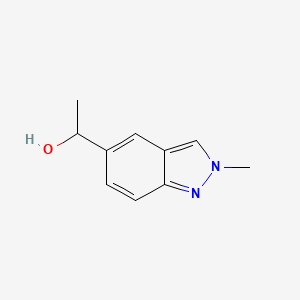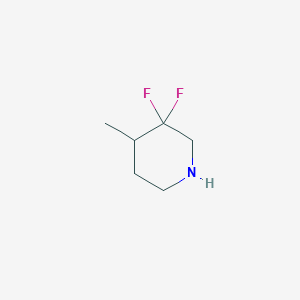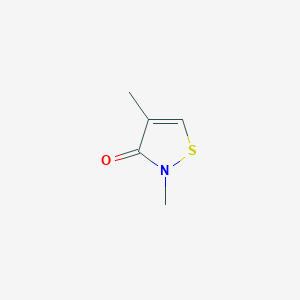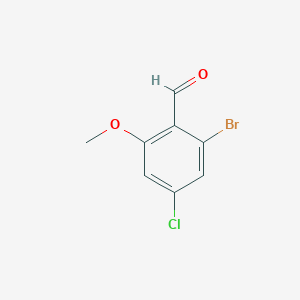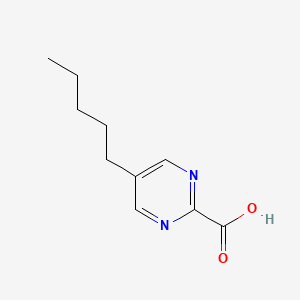
5-Pentylpyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentylpyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by a pentyl group attached to the fifth position of the pyrimidine ring and a carboxylic acid group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-pentylpyrimidine-2-carboxylic acid can be achieved through several methods. One common approach involves the hydrolysis of 5-pentyl-2-cyanopyrimidines and the oxidation of 5-pentyl-2-styrylpyrimidines under phase-transfer catalysis conditions . Another method includes the Suzuki coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of palladium chloride (PdCl2) and triphenylphosphine (PPh3) in an aqueous sodium carbonate solution .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Pentylpyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The pentyl group or other substituents on the pyrimidine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine-2-carboxylic acid derivatives, while reduction can produce pyrimidine-2-methanol derivatives.
Aplicaciones Científicas De Investigación
5-Pentylpyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-pentylpyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Pyridine-2-carboxylic acid: This compound is structurally similar but lacks the pentyl group.
2,5-Disubstituted pyrimidines: These compounds have substitutions at the second and fifth positions of the pyrimidine ring and exhibit various biological activities.
Uniqueness: 5-Pentylpyrimidine-2-carboxylic acid is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity and ability to interact with hydrophobic targets, making it a valuable compound for specific applications.
Propiedades
Número CAS |
72790-10-4 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-pentylpyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-4-5-8-6-11-9(10(13)14)12-7-8/h6-7H,2-5H2,1H3,(H,13,14) |
Clave InChI |
PCNWRNZRSGAERK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CN=C(N=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


